molecular formula C9H5BrCl2N2 B3374772 6-Bromo-2,4-dichloro-8-methylquinazoline CAS No. 1039736-74-7

6-Bromo-2,4-dichloro-8-methylquinazoline

Cat. No. B3374772
CAS RN: 1039736-74-7
M. Wt: 291.96
InChI Key: CIUHQDCEPALBLE-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloro-8-methylquinazoline is a chemical compound with the molecular formula C9H5BrCl2N2 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of 6-Bromo-2,4-dichloro-8-methylquinazoline involves the addition of BTC (0.65 g, 2.2 mmol in 6mL of PhCl) to a stirred solution of tris (4-methoxyphenyl)phosphine oxide 3d (0.33 g, 0.9 mmol in 5mL PhCl) dropwise in a round bottom flask placed on an ice bath .


Molecular Structure Analysis

The InChI code for 6-Bromo-2,4-dichloro-8-methylquinazoline is 1S/C9H5BrCl2N2/c1-4-2-5(10)3-6-7(4)13-9(12)14-8(6)11/h2-3H,1H3 . The molecular weight is 291.96 .


Physical And Chemical Properties Analysis

6-Bromo-2,4-dichloro-8-methylquinazoline is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione, a derivative of 6-Bromo-2,4-dichloro-8-methylquinazoline, has been synthesized and found to interact with various nucleophilic reagents. This compound forms different diones when reacting with water, alcohols, ammonia, and amines, indicating its potential for diverse chemical applications (Kuryazov et al., 2010).
  • Regioselective alkoxydehalogenation studies involving similar compounds, such as 2,4-dichloro- and 2,4-dibromo-quinoline, have been conducted, showcasing the potential for specific modifications in quinazoline derivatives (Osborne & Miller, 1993).

Medicinal Chemistry and Drug Synthesis

  • 6-Bromo-2-methylquinazolin-4(3H)-ones and their derivatives have been synthesized and studied for their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. This highlights the significance of bromoquinazolines in pharmaceutical research (Sahu et al., 2008).
  • The synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a related compound, was investigated in the context of infectious diseases, indicating the compound's relevance in developing treatments for such conditions (Wlodarczyk et al., 2011).

Process Chemistry Improvements

  • In drug discovery, the efficiency of synthesizing key intermediates, such as 5-bromo-2-methylamino-8-methoxyquinazoline (derived from 6-bromo-2-fluoro-3-methoxybenzaldehyde), was significantly improved by introducing telescoping processes, demonstrating the compound's role in expediting medicinal chemistry projects (Nishimura & Saitoh, 2016).

Bioactive Compound Synthesis

  • Synthesis of 6-iodo/bromo-3-amino-2-methylquinazolin-4(3H)-ones and their Schiff base derivatives have been carried out, showing their high yield and potential bioactivity. This underlines the utility of bromoquinazolines in creating biologically active compounds (Sayyed et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

6-bromo-2,4-dichloro-8-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2N2/c1-4-2-5(10)3-6-7(4)13-9(12)14-8(6)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUHQDCEPALBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=C2Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,4-dichloro-8-methylquinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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